Cas no 448949-63-1 ([(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol)
448949-63-1 structure
Product Name:[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol
Número CAS:448949-63-1
MF:C7H13NO
Megavatios:127.184221982956
CID:3989189
PubChem ID:11480448
Update Time:2025-06-15
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol Propiedades químicas y físicas
Nombre e identificación
-
- 2-Azabicyclo[2.2.1]heptane-3-methanol, (1R,3S,4S)-
- (1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-ylmethanol
- [(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol
- AKOS006237202
- 826-840-5
- (1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-ylmethanol
- SCHEMBL2158078
- DTXSID30467147
- CKGOIZORGVFPFX-RRKCRQDMSA-N
- 448949-63-1
- (1R,3S,4S)-2-azabicyclo(2.2.1)heptan-3-ylmethanol
- ((1R,3S,4S)-2-AZABICYCLO[2.2.1]HEPTAN-3-YL)METHANOL
- AT40545
- EN300-50453
- Z291279236
-
- Renchi: 1S/C7H13NO/c9-4-7-5-1-2-6(3-5)8-7/h5-9H,1-4H2/t5-,6+,7+/m0/s1
- Clave inchi: CKGOIZORGVFPFX-RRKCRQDMSA-N
- Sonrisas: C([C@@H]1[C@]2([H])C[C@@]([H])(CC2)N1)O
Atributos calculados
- Calidad precisa: 127.099714038Da
- Masa isotópica única: 127.099714038Da
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 9
- Cuenta de enlace giratorio: 1
- Complejidad: 115
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 3
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 0.1
- Superficie del Polo topológico: 32.3Ų
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol PrecioMás >>
| Clasificación relacionada | No. | Product Name | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-50453-0.05g |
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol |
448949-63-1 | 95% | 0.05g |
$235.0 | 2023-02-10 | |
| Enamine | EN300-50453-0.1g |
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol |
448949-63-1 | 95% | 0.1g |
$352.0 | 2023-02-10 | |
| Enamine | EN300-50453-0.25g |
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol |
448949-63-1 | 95% | 0.25g |
$503.0 | 2023-02-10 | |
| Enamine | EN300-50453-0.5g |
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol |
448949-63-1 | 95% | 0.5g |
$791.0 | 2023-02-10 | |
| Enamine | EN300-50453-1.0g |
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol |
448949-63-1 | 95% | 1.0g |
$1014.0 | 2023-02-10 | |
| Enamine | EN300-50453-2.5g |
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol |
448949-63-1 | 95% | 2.5g |
$1988.0 | 2023-02-10 | |
| Enamine | EN300-50453-5.0g |
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol |
448949-63-1 | 95% | 5.0g |
$2940.0 | 2023-02-10 | |
| Enamine | EN300-50453-10.0g |
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol |
448949-63-1 | 95% | 10.0g |
$4360.0 | 2023-02-10 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5067-100MG |
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol |
448949-63-1 | 95% | 100MG |
¥ 1,280.00 | 2023-04-13 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN5067-250MG |
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol |
448949-63-1 | 95% | 250MG |
¥ 2,052.00 | 2023-04-13 |
[(1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl]methanol Literatura relevante
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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